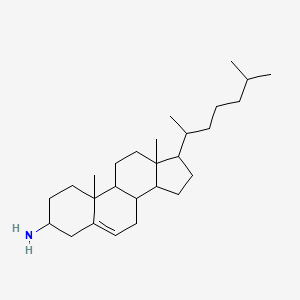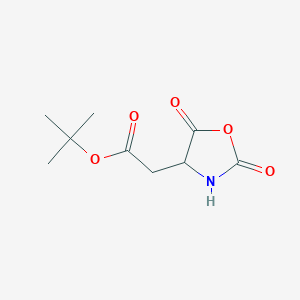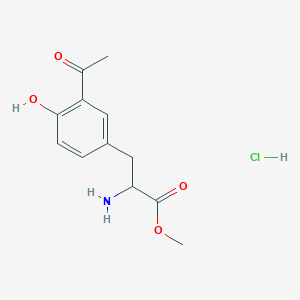
(S)-3-(3-Acetyl-4-hydroxy-phenyl)-2-amino-propionic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-(3-Acetyl-4-hydroxy-phenyl)-2-amino-propionic acid methyl ester is a chiral compound with significant potential in various fields of scientific research. This compound features a unique structure that includes an acetyl group, a hydroxyphenyl group, and an amino-propionic acid methyl ester moiety. Its stereochemistry is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(3-Acetyl-4-hydroxy-phenyl)-2-amino-propionic acid methyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a substituted benzene derivative.
Acetylation: The benzene derivative undergoes acetylation to introduce the acetyl group at the desired position.
Hydroxylation: The acetylated intermediate is then hydroxylated to introduce the hydroxy group.
Amination: The hydroxylated intermediate undergoes amination to introduce the amino group.
Esterification: Finally, the amino-propionic acid is esterified to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for high yield and purity, often involving the use of catalysts and controlled reaction environments.
化学反应分析
Types of Reactions
(S)-3-(3-Acetyl-4-hydroxy-phenyl)-2-amino-propionic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amino derivatives.
科学研究应用
(S)-3-(3-Acetyl-4-hydroxy-phenyl)-2-amino-propionic acid methyl ester has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of (S)-3-(3-Acetyl-4-hydroxy-phenyl)-2-amino-propionic acid methyl ester involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor function and signaling pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
相似化合物的比较
Similar Compounds
3-(4-Hydroxyphenyl)-2-amino-propionic acid: Lacks the acetyl group.
3-(3-Acetyl-4-hydroxyphenyl)-2-amino-propionic acid: Lacks the methyl ester group.
3-(4-Chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid: Contains a chloro group instead of a hydroxy group.
Uniqueness
(S)-3-(3-Acetyl-4-hydroxy-phenyl)-2-amino-propionic acid methyl ester is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
属性
IUPAC Name |
methyl 3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4.ClH/c1-7(14)9-5-8(3-4-11(9)15)6-10(13)12(16)17-2;/h3-5,10,15H,6,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKCKGACPYCTPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)CC(C(=O)OC)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
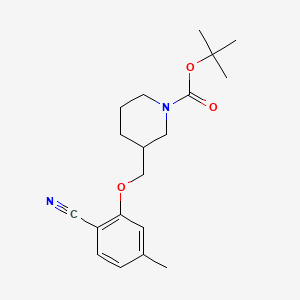
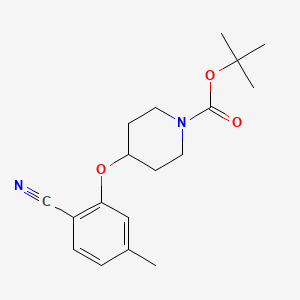
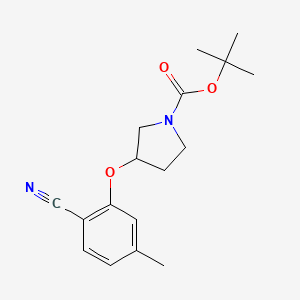

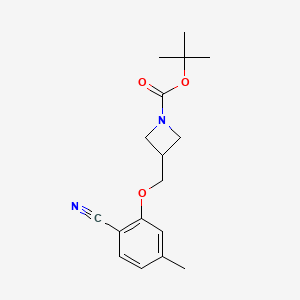
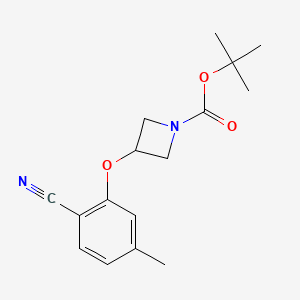
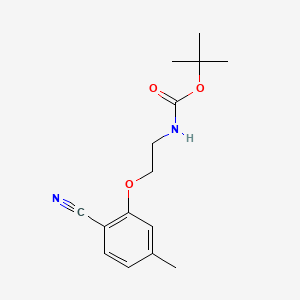
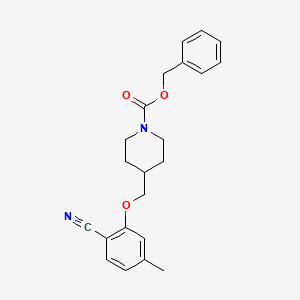

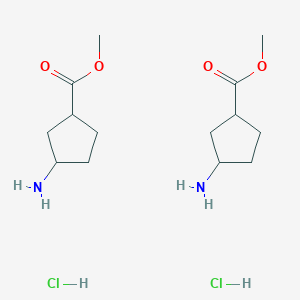
![Bis[(4-bromophenyl)thio]methane](/img/structure/B8253222.png)
